molecular formula C18H14BrNO4 B1270676 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 351329-40-3

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1270676
CAS No.: 351329-40-3
M. Wt: 388.2 g/mol
InChI Key: LWOVGJUFNHFSQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a reduced quinoline derivative .

Scientific Research Applications

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

Uniqueness

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry .

Properties

IUPAC Name

6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(21)22)13-7-10(19)3-6-15(13)20-16/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOVGJUFNHFSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361166
Record name 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351329-40-3
Record name 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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